molecular formula C15H26N4O B11132960 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide

Cat. No.: B11132960
M. Wt: 278.39 g/mol
InChI Key: RDVIVSWPANGSTH-UHFFFAOYSA-N
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Description

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrimidine ring substituted with dimethyl groups and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an aldehyde and a diamine in the presence of an acid catalyst.

    Substitution with Dimethyl Groups:

    Amide Bond Formation: The final step involves the coupling of the substituted pyrimidine with N-(3-methylbutyl)butanamide using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Processing: Utilizing large-scale reactors for each step of the synthesis.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

    Purification: Employing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(4,6-Dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of N-oxides or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound may serve as an inhibitor for specific enzymes, making it a potential candidate for drug development.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Medicine

    Drug Development: Due to its structural features, the compound can be explored for its pharmacological properties, including anti-inflammatory and anticancer activities.

Industry

    Corrosion Inhibition: The compound can be used as a corrosion inhibitor for metals, protecting them from oxidative damage.

Mechanism of Action

The mechanism by which 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide exerts its effects involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways Involved: Modulating signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • Structural Features : The presence of the N-(3-methylbutyl)butanamide moiety distinguishes it from other similar compounds.
  • Functional Properties : Its unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of 4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide, highlighting its synthesis, reactions, applications, and unique features

Properties

Molecular Formula

C15H26N4O

Molecular Weight

278.39 g/mol

IUPAC Name

4-[(4,6-dimethylpyrimidin-2-yl)amino]-N-(3-methylbutyl)butanamide

InChI

InChI=1S/C15H26N4O/c1-11(2)7-9-16-14(20)6-5-8-17-15-18-12(3)10-13(4)19-15/h10-11H,5-9H2,1-4H3,(H,16,20)(H,17,18,19)

InChI Key

RDVIVSWPANGSTH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)NCCCC(=O)NCCC(C)C)C

Origin of Product

United States

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